Reveromycin C
Reveromycin C
Reveromycin C is a diterpene glycoside.
Reveromycin C is a natural product found in Streptomyces with data available.
Reveromycin C is a natural product found in Streptomyces with data available.
Brand Name:
Vulcanchem
CAS No.:
144860-69-5
VCID:
VC0125696
InChI:
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
SMILES:
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O
Molecular Formula:
C37H54O11
Molecular Weight:
674.8 g/mol
Reveromycin C
CAS No.: 144860-69-5
Cat. No.: VC0125696
Molecular Formula: C37H54O11
Molecular Weight: 674.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Reveromycin C is a diterpene glycoside. Reveromycin C is a natural product found in Streptomyces with data available. |
|---|---|
| CAS No. | 144860-69-5 |
| Molecular Formula | C37H54O11 |
| Molecular Weight | 674.8 g/mol |
| IUPAC Name | (2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
| Standard InChI | InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 |
| Standard InChI Key | NDQHXHWOEDTFCC-UHWSPUDNSA-N |
| Isomeric SMILES | C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O |
| SMILES | CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |
| Canonical SMILES | CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |
| Appearance | Tan Lyophilisate |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator